molecular formula C7H17N B13168447 3-Ethylpentan-3-amine

3-Ethylpentan-3-amine

Cat. No.: B13168447
M. Wt: 115.22 g/mol
InChI Key: JLEIRAYWBMNMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylpentan-3-amine is an organic compound with the molecular formula C7H17N It is a branched amine, characterized by the presence of an ethyl group attached to the third carbon of a pentane chain, which also bears an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylpentan-3-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides under basic conditions. For instance, reacting 3-ethylpentan-3-ol with ammonia in the presence of a dehydrating agent can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro compounds, oximes.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated amines.

Scientific Research Applications

3-Ethylpentan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylpentan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, it can participate in nucleophilic attacks, altering the structure and function of target molecules .

Comparison with Similar Compounds

Uniqueness: 3-Ethylpentan-3-amine is unique due to its specific branching and the presence of an amino group at the third carbon. This structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-ethylpentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-7(8,5-2)6-3/h4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEIRAYWBMNMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902527
Record name NoName_3040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.